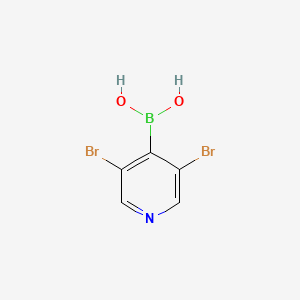

3,5-Dibromopyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-Dibromopyridine-4-boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 and a molecular weight of 280.773 . It belongs to the category of Boronic Acids & Esters .

Synthesis Analysis

The synthesis of boronic acids and esters like “3,5-Dibromopyridine-4-boronic acid” often involves palladium-catalyzed cross-coupling reactions . The Suzuki–Miyaura (SM) cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

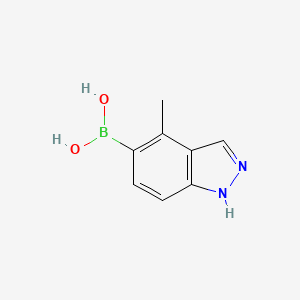

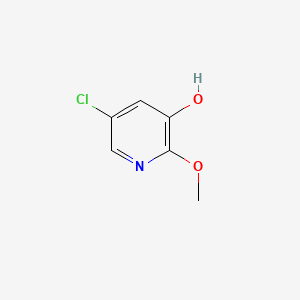

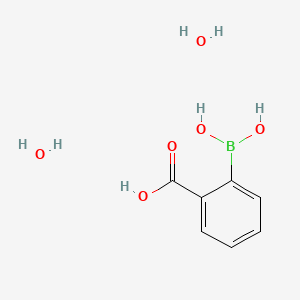

Molecular Structure Analysis

The molecular structure of “3,5-Dibromopyridine-4-boronic acid” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions and a boronic acid group at the 4th position .

Chemical Reactions Analysis

Boronic acids, including “3,5-Dibromopyridine-4-boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Multicomponent Assembly of Boron-Based Nanostructures

A study by Christinat, Scopelliti, and Severin (2007) demonstrated a novel synthetic strategy utilizing boronic acids, including derivatives similar to 3,5-dibromopyridine-4-boronic acid, to construct boron-based macrocycles and dendrimers. These structures, characterized by their boronate esters connected by dative B-N bonds, show promise in the development of dendritic nanostructures with potential applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).

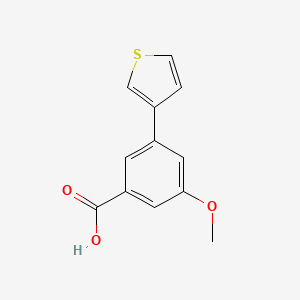

Suzuki Cross-Coupling Reactions

Sicre, Alonso-Gómez, and Cid (2006) explored the regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine, a close relative to 3,5-dibromopyridine-4-boronic acid, demonstrating its utility in synthesizing 4-bromo-2-carbon substituted pyridines. This study highlights the potential of such compounds in facilitating the construction of complex organic molecules, crucial for the development of new pharmaceuticals and organic materials (Sicre, Alonso-Gómez, & Cid, 2006).

Fluorinated Boronic Acid-Appended Bipyridinium Salts

Axthelm, Görls, Schubert, and Schiller (2015) developed fluorinated boronic acid-appended benzyl bipyridinium salts for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This innovative approach leverages the boronic acid moiety for bioanalyte detection, demonstrating the versatility of boronic acid derivatives in creating sensitive and selective sensors for biomedical applications (Axthelm, Görls, Schubert, & Schiller, 2015).

Boronic Acid Catalysis

The work by Hashimoto, Gálvez, and Maruoka (2015) showcased the use of boronic acid, including derivatives like 3,5-dibromopyridine-4-boronic acid, in catalyzing the aza-Michael addition of hydroxamic acid to quinone imine ketals. This study underscores the catalytic capabilities of boronic acids in facilitating highly enantioselective reactions, which is pivotal for the synthesis of chiral molecules in pharmaceuticals (Hashimoto, Gálvez, & Maruoka, 2015).

Wirkmechanismus

Target of Action

3,5-Dibromopyridine-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the formation of the new carbon-carbon bond .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the 3,5-Dibromopyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group (in this case, the 3,5-dibromopyridine-4-boronic acid) from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction allows for the formation of complex organic compounds through the creation of new carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of 3,5-Dibromopyridine-4-boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the nature of the final compound produced in the reaction.

Action Environment

The action, efficacy, and stability of 3,5-Dibromopyridine-4-boronic acid can be influenced by various environmental factors. These include the conditions of the reaction in which it is used, such as temperature, pH, and the presence of a catalyst. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed under mild and functional group tolerant conditions .

Eigenschaften

IUPAC Name |

(3,5-dibromopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKCHBPJIPSTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1Br)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromopyridine-4-boronic acid | |

CAS RN |

1310384-73-6 |

Source

|

| Record name | 1310384-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)